molecular formula C8H15BO2 B12968663 5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane CAS No. 676593-24-1

5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane

Cat. No.: B12968663
CAS No.: 676593-24-1
M. Wt: 154.02 g/mol
InChI Key: WSEZGZXKDUZZQN-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a dioxaborinane ring, which includes boron, oxygen, and carbon atoms. The presence of the boron atom in the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronic esters with diols. One common method is the condensation reaction between 2-methyl-2-propen-1-ol and boronic acid under acidic conditions. The reaction proceeds through the formation of an intermediate boronate ester, which then cyclizes to form the dioxaborinane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronic esters.

    Reduction: Reduction reactions can convert the compound into boron-containing alcohols.

    Substitution: The dioxaborinane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the dioxaborinane ring under mild conditions.

Major Products Formed

    Oxidation: Boronic acids and boronic esters.

    Reduction: Boron-containing alcohols.

    Substitution: Various boron-containing derivatives, depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites in biomolecules, such as enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as it can participate in redox processes within cells.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane: Unique due to its specific ring structure and boron atom.

    Boronic acids: Similar in containing boron but differ in their functional groups and reactivity.

    Boronic esters: Share the boron atom but have different ester groups and chemical properties.

Uniqueness

This compound is unique due to its dioxaborinane ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the boron atom in a cyclic framework allows for specific interactions with biomolecules, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5,5-dimethyl-2-prop-1-en-2-yl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO2/c1-7(2)9-10-5-8(3,4)6-11-9/h1,5-6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEZGZXKDUZZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584164
Record name 5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676593-24-1
Record name 5,5-Dimethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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